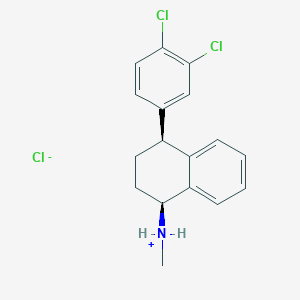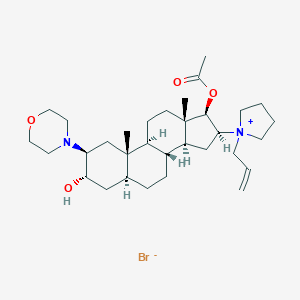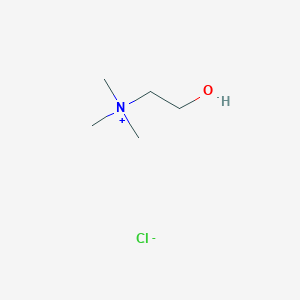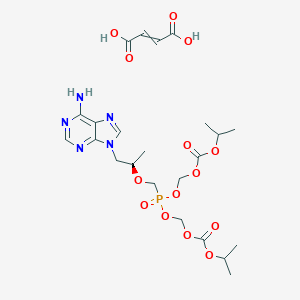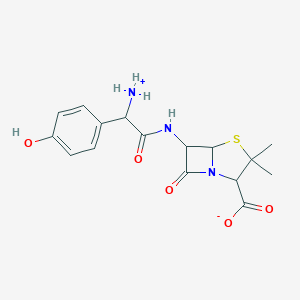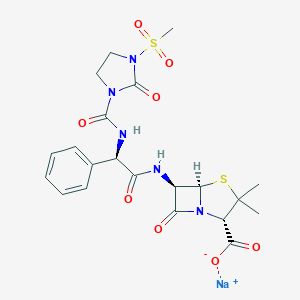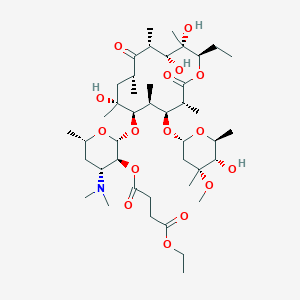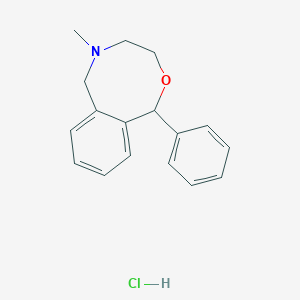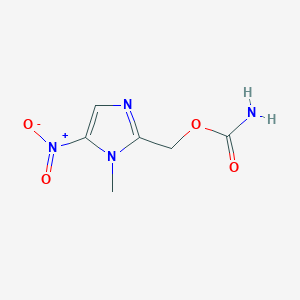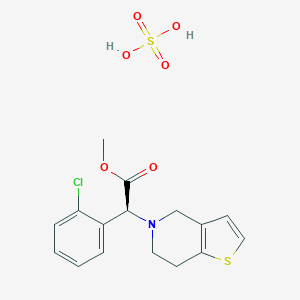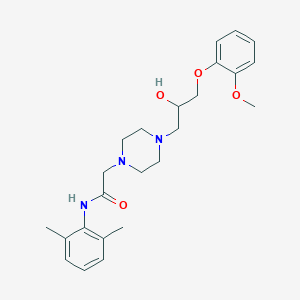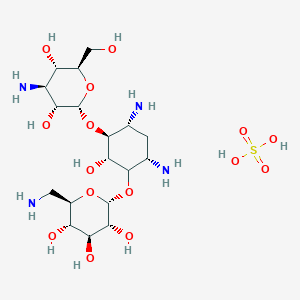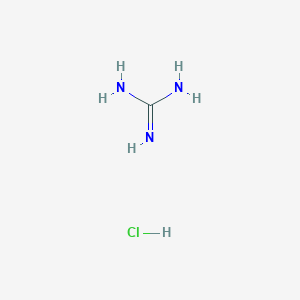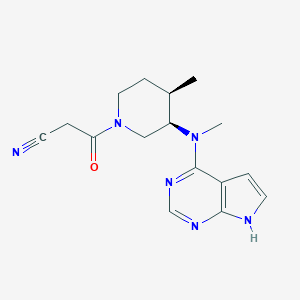
Tofacitinib
Übersicht
Beschreibung
Tofacitinib is a small molecule inhibitor of Janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function. It is primarily used to treat autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis . This compound was discovered and developed by the National Institutes of Health and Pfizer .
Wirkmechanismus
Target of Action
Tofacitinib primarily targets the Janus kinases (JAKs), a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . The primary targets of this compound are JAK1 and JAK3 . These kinases play a crucial role in transmitting extracellular cytokine signals to the cell .
Mode of Action
This compound works by inhibiting Janus kinases, thereby interfering with the transcription of genes involved in cell growth and differentiation . It inhibits the JAK-STAT signaling pathway, which is involved in the inflammatory response pathway . This inhibition interrupts intracellular signaling and can suppress immune cell activation and inflammation in T-cell-mediated disorders .
Biochemical Pathways
This compound affects the JAK-STAT signaling pathway, which plays a crucial role in various cellular processes such as cell division, cell death, immunity, and tumor formation . By inhibiting this pathway, this compound downregulates several pro-inflammatory plasma proteins that may contribute to the clinical efficacy of this compound .
Pharmacokinetics
This compound is rapidly absorbed, with plasma concentrations peaking at around 1 hour after oral administration. The mean terminal phase half-life is approximately 3.2 hours . It is metabolized in the liver via CYP3A4 and CYP2C19 . The drug’s bioavailability is 74%, and it is excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of proliferation in CD4+ and CD8+ T cells along with Th1 and Th17 differentiation, while Th2 and regulatory T cell lineages are largely unaffected . Monocytes and macrophages are directed toward an anti-inflammatory phenotype, and cytokine production is suppressed in intestinal epithelial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degree of inflammation and circulating this compound levels show a strong positive correlation . Additionally, the development of this compound-loaded nanosystems for injections can target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints, overcoming many systemic adverse effects associated with oral dosage forms .
Wissenschaftliche Forschungsanwendungen
Tofacitinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zu Janus-Kinase-Inhibitoren und deren chemischen Eigenschaften verwendet.
Biologie: this compound wird in der Forschung zur Immunzellsignalisierung und Hämatopoese eingesetzt.
Medizin: Die Verbindung wird umfassend auf ihre therapeutische Wirkung bei Autoimmunerkrankungen wie rheumatoider Arthritis, Psoriasis-Arthritis und Colitis ulcerosa untersucht
5. Wirkmechanismus
This compound wirkt durch Hemmung von Janus-Kinasen, die für die Signalwege verschiedener Zytokine entscheidend sind. Durch die Blockierung dieser Enzyme interferiert this compound mit der Transkription von Genen, die an Zellwachstum und -differenzierung beteiligt sind. Diese Hemmung reduziert die Aktivität von Immunzellen und verringert Entzündungen . Die primären molekularen Ziele von this compound sind Janus-Kinase 1 und Janus-Kinase 3, die eine Schlüsselrolle bei der Immunantwort spielen .
Ähnliche Verbindungen:
Baricitinib: Ein weiterer Janus-Kinase-Inhibitor zur Behandlung von rheumatoider Arthritis.
Upadacitinib: Ein selektiver Janus-Kinase-1-Inhibitor zur Behandlung von rheumatoider Arthritis und anderen Autoimmunerkrankungen.
Ruxolitinib: Ein Janus-Kinase-Inhibitor, der hauptsächlich bei Myelofibrose und Polycythaemia vera eingesetzt wird.
Vergleich: this compound ist einzigartig in seiner Fähigkeit, sowohl Janus-Kinase 1 als auch Janus-Kinase 3 zu hemmen, während andere Inhibitoren wie Baricitinib und Upadacitinib selektiver sind. Dieses breitere Hemmungsprofil macht this compound bei einem größeren Spektrum von Autoimmunerkrankungen wirksam, kann aber auch zu einem anderen Nebenwirkungsprofil führen .
Biochemische Analyse
Biochemical Properties
Tofacitinib primarily inhibits Janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . It interacts with enzymes such as JAK1, JAK2, JAK3, and TYK2 . The nature of these interactions involves the inhibition of JAK phosphorylation, which interrupts the downstream signaling cascades .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment significantly decreases cytokine-induced phosphorylation of all JAK-STAT pathways studied . It also downregulates the expression of several JAK-STAT pathway components in circulating leukocytes of rheumatoid arthritis patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the JAK-STAT signaling pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This inhibition results in the suppression of the production of various cytokines, leading to the reduction of inflammation-related plasma proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound treatment for three months in a background of conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) decreased the median disease activity score from 4.4 to 2.6 . Moreover, this compound has been shown to have a mean terminal phase half-life of approximately 3.2 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, reduced female fertility in rats was seen at exposures 17 times the maximum recommended human dose . In another study, this compound showed significant inhibition of JAK-STAT pathways in a cytokine and cell population-specific manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by CYP3A4, with a minor contribution from CYP2C19 . The predominant metabolic pathways of this compound include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is approximately 70% cleared by hepatic metabolism and 30% via renal excretion of the parent drug . The disposition of this compound can be altered with certain transporter inhibitors .
Subcellular Localization
It is known that this compound inhibits multiple JAK-STAT pathways in a cytokine and cell population-specific manner, which suggests that it may localize to areas of the cell where these pathways are active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib involves several key steps:
Condensation Reaction: The process begins with the condensation between intermediates VII and VIII to form intermediate VI.
Hydrogenation: Intermediate VI undergoes hydrogenation to yield intermediate V.
Resolution: Intermediate V is resolved to produce intermediate IV with enantiomeric purity greater than 99%.
Release in Basic Medium: Intermediate IV is released in a basic medium to form intermediate III.
N-acylation Reaction: Intermediate III undergoes N-acylation to produce this compound (II).
Salification: Finally, this compound (II) is salified to form this compound monocitrate (I).
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for high yields and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tofacitinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner funktionellen Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitution eingesetzt werden.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen eine Reihe von substituierten this compound-Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.
Upadacitinib: A selective Janus kinase 1 inhibitor for the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: A Janus kinase inhibitor used primarily for myelofibrosis and polycythemia vera.
Comparison: Tofacitinib is unique in its ability to inhibit both Janus kinase 1 and Janus kinase 3, whereas other inhibitors like baricitinib and upadacitinib are more selective. This broader inhibition profile makes this compound effective in a wider range of autoimmune conditions but may also lead to a different side effect profile .
Eigenschaften
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197271 | |
| Record name | Tofacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis is an autoimmune disease characterized by a dysregulation of pro-inflammatory cytokines including IL7, IL15, IL21, IL6, IFN-alpha, and IFN-beta. (3) Cytokines signalling results in tissue inflammation and joint damage by stimulating the recruitment and activation of immune cells via the janus kinase signalling pathway. Tofacitinib is a partial and reversible janus kinase (JAK) inihibitor that will prevent the body from responding to cytokine signals. By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs. The JAK-STAT signalling pathway is involved in the transcription of cells involved in hematopoiesis, and immune cell function. Tofacitinib works therapeutically by inhibiting the JAK-STAT pathway to decrease the inflammatory response. However, there is evidence to suggest that it may also achieve efficacy via other pathways as well., Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/, Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling. | |
| Record name | Tofacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofacitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow foam | |
CAS No. |
477600-75-2 | |
| Record name | Tofacitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477600-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tofacitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/ | |
| Record name | Tofacitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



